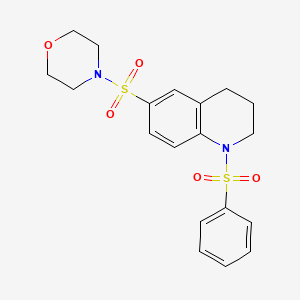

![molecular formula C11H11N3O2S B4625202 N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4625202.png)

N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea involves several chemical reactions and processes. Research has explored various synthesis methods, including reactions involving N-methylpiperazine moieties with phenyl and N-heterocyclic substituents, demonstrating the complexity and versatility of synthesizing such urea derivatives (Iriepa & Bellanato, 2013). These studies provide valuable insights into the synthesis strategies that could be applied to N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea.

Molecular Structure Analysis

Molecular structure analysis of compounds similar to N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea, such as isothioureas, ureas, and their N-methyl amides derived from 2-aminobenzothiazole, reveals significant insights into their conformation and structure-activity relationships (Padilla-Martínez et al., 2019). These analyses often involve spectroscopic methods and X-ray crystallography, offering a detailed view of the molecular geometry and the intramolecular interactions that define their structural stability and reactivity.

Chemical Reactions and Properties

Research on phenyl thiazolyl urea and carbamate derivatives provides insight into the chemical reactions and properties of compounds with structural similarities to N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea (Francisco et al., 2004). These studies highlight the reactivity of such compounds in forming new bonds and the influence of various substituents on their biological activity, demonstrating the complex interplay between structure and function.

Physical Properties Analysis

The physical properties of compounds like N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. Research on the synthesis and properties of related compounds, such as 1,3-disubstituted ureas containing isoxazole and adamantane fragments, sheds light on these aspects, indicating how molecular modifications can influence physical characteristics and potential applications (Butov et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental for the application of compounds like N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea in various fields. Studies on the synthesis and biological activity of related compounds provide insights into these properties, revealing how structural features contribute to the chemical behavior and potential uses of these compounds in scientific research (Gui-rong, 2002).

Applications De Recherche Scientifique

Synthesis and Enzyme Inhibition

- The synthesis of urea derivatives, including methods that might involve compounds similar to N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea, has been explored for their potential enzyme inhibition properties. Urea derivatives have been assessed for their inhibitory effects on enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase, showing a range of inhibition percentages. These compounds have also demonstrated in vitro anticancer activity against specific cancer cell lines, indicating their potential in therapeutic applications (Mustafa et al., 2014).

Anticancer and Antimicrobial Applications

- Some urea derivatives have shown promising results in anticancer and antimicrobial evaluations. The synthesis of new isoxazole derivatives has been highlighted for their potent anti-hepatic cancer results when compared with standard drugs like doxorubicin. These compounds have also exhibited strong antimicrobial effects, suggesting their potential in developing new therapeutic agents (Hassan et al., 2019).

Plant Biology and Morphogenesis

- Urea derivatives, particularly those with cytokinin-like activity, have been studied for their role in plant biology. Compounds like forchlorofenuron (CPPU) and thidiazuron (TDZ), which are known urea cytokinin representatives, have been used extensively in in vitro plant morphogenesis studies. These studies have led to the identification of new urea cytokinins and derivatives that specifically enhance adventitious root formation, showcasing the chemical diversity and application potential of urea derivatives in agricultural sciences (Ricci & Bertoletti, 2009).

Advances in Synthesis Techniques

- Research has also focused on developing safer and more environmentally friendly synthesis methods for ureas, moving away from the use of hazardous reagents like phosgene and isocyanates. This shift towards cleaner alternative compounds and catalytic processes not only reduces the environmental impact but also improves the safety and scalability of urea derivative synthesis (Bigi et al., 2000).

Inhibitors of Bacterial Cell-Wall Biosynthesis

- Over 50 phenyl thiazolyl urea and carbamate derivatives have been synthesized and evaluated as new inhibitors of bacterial cell-wall biosynthesis. Many of these derivatives demonstrated good activity against MurA and MurB enzymes and gram-positive bacteria, including MRSA, VRE, and PRSP, indicating their potential as antibacterial agents (Francisco et al., 2004).

Propriétés

IUPAC Name |

1-(3-methylsulfanylphenyl)-3-(1,2-oxazol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-17-9-4-2-3-8(7-9)12-11(15)13-10-5-6-16-14-10/h2-7H,1H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBXDDWFGOBYHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Methylsulfanyl)phenyl]-3-(1,2-oxazol-3-yl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-ethoxyphenyl acetate](/img/structure/B4625124.png)

![N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B4625151.png)

![methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4625159.png)

![1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625167.png)

![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)

![2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4625183.png)

![6-({[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4625210.png)

![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625213.png)

![1-(allylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4625214.png)

![3-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625236.png)